Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo-
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Overview
Description
Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of the butanoic acid chain and other substituents. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Butanoic acid derivatives: Compounds with variations in the butanoic acid chain or additional functional groups.
Uniqueness
Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74362-74-6 |
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Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-(3-chloro-4-propan-2-yloxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15ClO4/c1-8(2)18-12-5-3-9(7-10(12)14)11(15)4-6-13(16)17/h3,5,7-8H,4,6H2,1-2H3,(H,16,17) |
InChI Key |
PICSNMHKVXBHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
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